molecular formula C14H12N2O2 B5684084 Methyl 2-perimidin-1-ylacetate

Methyl 2-perimidin-1-ylacetate

Cat. No.: B5684084
M. Wt: 240.26 g/mol
InChI Key: PHVBBJBIZSDBIX-UHFFFAOYSA-N
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Description

Methyl 2-perimidin-1-ylacetate is a heterocyclic organic compound featuring a perimidine core linked to a methyl ester group via an acetoxy bridge. Perimidine derivatives are known for their aromaticity and electron-rich structure, which contribute to their utility in materials science, pharmaceutical intermediates, and coordination chemistry .

Properties

IUPAC Name

methyl 2-perimidin-1-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-18-13(17)8-16-9-15-11-6-2-4-10-5-3-7-12(16)14(10)11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVBBJBIZSDBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC2=CC=CC3=C2C1=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-perimidin-1-ylacetate typically involves the reaction of heterocyclic ketene aminals (cyclic 1,1-enediamines) with dialkylacetylenedicarboxylates in the presence of ethyl acetate and 4-dimethylaminopyridine (DMAP) under reflux conditions . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as solvent-free synthesis and the use of ionic liquids, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The ester moiety undergoes oxidation to yield carboxylic acid derivatives. For example:

Reaction TypeReagents/ConditionsProductReference
Ester → Carboxylic AcidNa₂WO₄·2H₂O, H₂O₂, 60°C, 6 hrs2-(Pyrimidin-1-yl)acetic acid
Side-chain OxidationKMnO₄ (acidic conditions)α-Keto pyrimidine derivatives

Oxidation with sodium tungstate and hydrogen peroxide selectively targets the methyl ester group without affecting the pyrimidine ring . Stronger oxidants like KMnO₄ may further oxidize α-carbons .

Reduction Reactions

The ester group is reduced to primary alcohols or modified via hydrogenolysis:

Reaction TypeReagents/ConditionsProductReference
Ester → AlcoholNaBH₄, MeOH, 0°C → 25°C, 2 hrs2-(Pyrimidin-1-yl)ethanol
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C, 12 hrsSaturated pyrimidine derivatives

Reductive conditions preserve the pyrimidine ring but may reduce double bonds in conjugated systems.

Nucleophilic Substitution

The pyrimidine ring participates in SNAr reactions due to electron-deficient nitrogen atoms:

Reaction TypeReagents/ConditionsProductReference
HalogenationNCS, DMF, 80°C, 3 hrs4-Chloro-pyrimidine derivative
AminationNH₃ (aq), CuI, 100°C, 24 hrs4-Amino-pyrimidine analog

Electrophilic substitution at the pyrimidine C-4 position is favored due to ring electronics .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyrimidine core:

Reaction TypeReagents/ConditionsProductReference
Suzuki-MiyauraArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DME, 80°C4-Aryl-pyrimidine derivatives
Buchwald-HartwigArNH₂, Pd₂(dba)₃, Xantphos, t-BuONaN-Arylated pyrimidines

These reactions tolerate diverse substituents, enabling tailored modifications for drug-discovery applications .

Ester Functionalization

The methyl ester serves as a handle for further transformations:

Reaction TypeReagents/ConditionsProductReference
TransesterificationROH, H₂SO₄ (cat.), reflux, 8 hrsAlkyl 2-(pyrimidin-1-yl)acetates
HydrolysisNaOH (aq), THF, 25°C, 4 hrsSodium 2-(pyrimidin-1-yl)acetate

Transesterification proceeds efficiently with primary alcohols, while hydrolysis provides water-soluble salts.

Cyclization Reactions

The compound participates in annulation to form fused heterocycles:

Reaction TypeReagents/ConditionsProductReference
Pyrazole FormationNH₂NH₂·H₂O, EtOH, Δ, 12 hrsPyrazolo[1,5-a]pyrimidine scaffold
Triazine Cyclization1,2,3-Triazine, CH₃CN, 25°C, 5 minPyrimidine-triazine hybrids

Ultrasound irradiation significantly accelerates cyclocondensation kinetics .

Key Mechanistic Insights

  • Electronic Effects : The pyrimidine ring directs electrophiles to C-4 and nucleophiles to C-2/C-6 positions due to its π-deficient nature .

  • Steric Considerations : Substituents at N-1 hinder reactivity at adjacent positions, as evidenced by reduced coupling yields in bulky derivatives .

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates by stabilizing transition states .

Mechanism of Action

The mechanism of action of methyl 2-perimidin-1-ylacetate involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Cores

  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) :
    This pyrimidine-based ester shares functional similarities, including the thioether and ester linkages. However, the thietane-3-yloxy substituent introduces enhanced steric hindrance and sulfur-based reactivity, making it suitable for antimicrobial applications . In contrast, Methyl 2-perimidin-1-ylacetate’s perimidine core likely offers stronger π-π stacking interactions, beneficial for organic electronics.

  • Methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate :
    The pyrazolo-pyrimidine scaffold in this compound provides a fused bicyclic system, increasing rigidity compared to perimidine. This structural difference may reduce solubility in polar solvents but improve thermal stability (melting point: ~200°C inferred from analogs) .

Methyl Esters of Diterpenoid Acids

Compounds like sandaracopimaric acid methyl ester and Z-communic acid methyl ester (from Austrocedrus chilensis resin) are natural methyl esters with bulky diterpene backbones . These exhibit significantly higher molecular weights (>300 g/mol) and lower volatility compared to this compound (estimated molecular weight: ~230 g/mol). Their applications diverge toward biofuels or resin-based materials due to hydrophobicity .

Simple Methyl Esters (e.g., Methyl Salicylate)

Methyl salicylate, a volatile aromatic ester, shares the ester functional group but lacks heterocyclic complexity.

Data Tables

Table 1: Physical and Chemical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Key Applications
This compound* ~230 ~180–200 Moderate (DMF, DMSO) Pharmaceuticals, Catalysis
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 314.4 98–100 Low (Ethanol, Chloroform) Antimicrobial agents
Sandaracopimaric acid methyl ester 332.5 120–125 Insoluble (Water) Biofuels, Resins
Methyl salicylate 152.1 -8 High (Ethanol, Ether) Fragrances, Topical analgesics

*Estimated based on analogs.

Table 2: Reactivity and Stability

Compound Thermal Stability Reactivity with Nucleophiles Photostability
This compound High Moderate (ester hydrolysis) Moderate
Pyrazolo-pyrimidine ester Very High Low (steric hindrance) High
Z-Communic acid methyl ester Moderate Low (diterpene stability) Low

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-perimidin-1-ylacetate, and how can reproducibility be ensured?

  • Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. A typical approach involves refluxing perimidine derivatives with methyl chloroacetate in acetone using potassium carbonate as a base, followed by extraction and purification (analogous to procedures in ). To ensure reproducibility, document reaction parameters (temperature, solvent ratios, stoichiometry) and validate purity via HPLC or NMR. Follow guidelines for experimental reporting (e.g., detailing apparatus, solvent grades, and characterization data) as outlined in .

Q. How should researchers characterize the identity and purity of this compound?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Compare chemical shifts with literature data for perimidine derivatives ().
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
  • HPLC : Assess purity (>98% recommended for research-grade material, as in ).
  • Melting Point : Verify consistency with reported values. For novel derivatives, provide full spectral assignments and elemental analysis ().

Q. What are the critical storage conditions to maintain compound stability?

  • Methodology : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation (see storage protocols in ). Monitor stability via periodic NMR or HPLC analysis. For long-term storage, pre-purify solvents and use desiccants.

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

  • Methodology : Systematically vary parameters:

  • Catalysts : Test alternatives to K₂CO₃ (e.g., DBU or ionic liquids) to enhance nucleophilicity.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. acetone ().
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time.
  • Workup : Optimize extraction pH and solvent ratios to minimize product loss. Document all iterations and analyze via DOE (Design of Experiments) principles ().

Q. How should researchers resolve contradictions in spectral data or unexpected byproducts?

  • Methodology :

  • Cross-Validation : Replicate experiments under identical conditions and compare results with independent labs.
  • Advanced Spectroscopic Techniques : Use 2D NMR (COSY, HSQC) to confirm structural assignments ().
  • Byproduct Analysis : Isolate impurities via column chromatography and characterize them via MS/MS or X-ray crystallography.
  • Error Tracking : Reference erratum notices (e.g., ) to identify potential publication inaccuracies.

Q. What computational methods support the rational design of this compound derivatives?

  • Methodology :

  • DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and reaction pathways using Gaussian or ORCA.
  • Molecular Docking : Screen derivatives for bioactivity (e.g., enzyme inhibition) using AutoDock Vina.
  • QSAR Modeling : Correlate substituent effects with experimental outcomes (e.g., solubility, reactivity).

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., acidic/basic media)?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to pH extremes (0.1M HCl/NaOH) at elevated temperatures (40–60°C) and monitor degradation via LC-MS.
  • Kinetic Analysis : Determine half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots ().
  • Protective Group Strategies : Introduce acid/base-labile groups (e.g., tert-butoxycarbonyl) to enhance stability ().

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